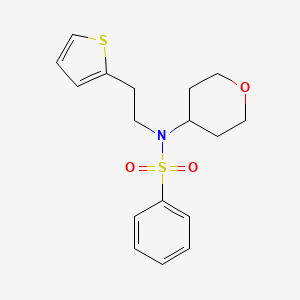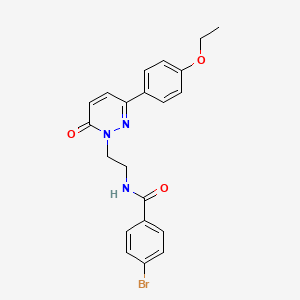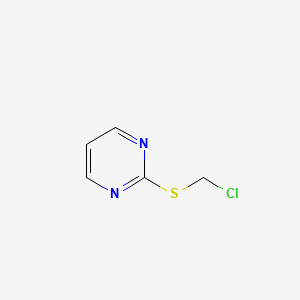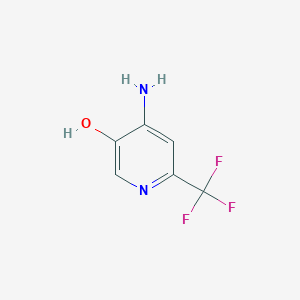![molecular formula C20H12Cl3F3N2O2 B2639329 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate CAS No. 339019-96-4](/img/structure/B2639329.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative, which is a class of organic compounds that are often used in pharmaceuticals and agrochemicals . The trifluoromethylpyridine (TFMP) moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group is known to influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group can influence the compound’s polarity, boiling point, and stability .
Applications De Recherche Scientifique
Agrochemical Applications
The compound is a derivative of trifluoromethylpyridines (TFMP), which are widely used in the agrochemical industry . TFMP derivatives are primarily used for crop protection from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives, including the compound , are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for treating various conditions in animals.
Synthesis of Active Ingredients
The compound is used as a key structural motif in the synthesis of active ingredients in agrochemical and pharmaceutical products . Its unique physicochemical properties contribute to the biological activities of these products .
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs, including this compound, have been approved by the FDA . These drugs are used for various diseases and disorders .
Research and Development
The compound is used in research and development of new drugs and agrochemicals . Its unique properties make it a valuable tool in the discovery of new compounds with potential applications in various fields .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may inhibit both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism in bacteria .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells .
Result of Action
Similar compounds have been found to thwart bacterial growth .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3F3N2O2/c21-15-6-3-13(9-16(15)22)28-19(29)30-14-4-1-11(2-5-14)7-18-17(23)8-12(10-27-18)20(24,25)26/h1-6,8-10H,7H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHZDSSHQWTERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)
![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)
